![molecular formula C14H15FN2O B1319343 N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937598-09-9](/img/structure/B1319343.png)

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

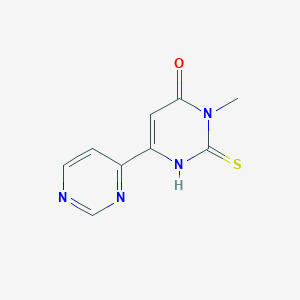

“N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is a compound with the CAS Number: 946774-96-5 and a molecular weight of 260.27 . Another related compound is “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” with the CAS Number: 1185094-28-3 and a molecular weight of 296.73 .

Molecular Structure Analysis

The InChI code for “N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is 1S/C14H13FN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) . For “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride”, the InChI code is 1S/C14H13FN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15;/h2-8H,16H2,1H3,(H,17,18);1H .

Physical And Chemical Properties Analysis

The molecular weight of “N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is 260.27 , and for “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” it is 296.73 .

Applications De Recherche Scientifique

Selective Detection of Trinitrophenol/Picric Acid

- N,N-Dimethylamine-decorated fluorescent imidazole borates, structurally related to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, have been synthesized for the selective detection of trinitrophenol/picric acid (PA). The interaction involves deprotonation of PA by the -NMe2 group and weak interactions, facilitating selective detection over other polynitrated compounds (Dhanunjayarao et al., 2016).

Enhancement of Fluorescence in Stilbene Derivatives

- Studies on the introduction of N-phenyl substituents to 4-aminostilbenes, which have structural similarities to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, indicate a more planar ground-state geometry about the nitrogen atom, leading to a red shift in absorption and fluorescence spectra and a larger charge-transfer character in the fluorescent excited state (Yang et al., 2002).

NMR and X-ray Analysis in Drug Development

- In drug development, particularly for bicalutamide derivatives, N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine related structures have been observed to undergo unique 1,4-N-->O migrations during N-methylation. These migrations have been confirmed through NMR and X-ray analysis, highlighting the compound's relevance in pharmaceutical chemistry (Patil et al., 2006).

Synthesis of Fluorescent Probes for Protein-Protein Interaction Studies

- The solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide, a derivative of N,N-dimethylamine, has been developed as an unnatural amino acid for studying protein-protein interactions. Its fluorescence quantum yield changes significantly with the local solvent environment, providing a tool for dynamic studies of protein interactions (Loving & Imperiali, 2008).

Applications in Radiochemical Synthesis and Imaging

- N,N-Dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, structurally similar to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging of the human brain serotonin transporter (SERT), providing insights into radiochemical synthesis and neurological imaging (Jarkas et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

4-[3-(dimethylamino)phenoxy]-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGQKXGUHILDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)